molecular formula C17H14N2O3 B4406182 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl propionate

4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl propionate

Cat. No. B4406182
M. Wt: 294.30 g/mol
InChI Key: LRGDZBVNNIBTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl propionate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPOP and is synthesized through a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl propionate involves the inhibition of certain enzymes such as COX-2 and LOX. This inhibition leads to the reduction of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl propionate in lab experiments include its potential applications in various scientific research fields, its ability to inhibit the activity of certain enzymes, and its anti-inflammatory and antioxidant activities. However, the limitations of using this compound in lab experiments include its potential toxicity, the need for specialized equipment and techniques for its synthesis and characterization, and the lack of information on its long-term effects.

Future Directions

There are several future directions for the research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl propionate. These include the development of new anti-inflammatory and anticancer drugs based on its structure and mechanism of action, the investigation of its potential applications in other scientific research fields such as neuroscience and immunology, and the exploration of its long-term effects and potential toxicity. Additionally, the synthesis of new derivatives of this compound and their evaluation in various biological assays may lead to the discovery of new therapeutic agents.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl propionate has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators and their inhibition can potentially lead to the development of new anti-inflammatory drugs.

properties

IUPAC Name

[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-15(20)21-14-10-8-13(9-11-14)17-18-16(19-22-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGDZBVNNIBTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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